molecular formula C9H12BrN3O B3047827 (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol CAS No. 1454301-74-6

(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B3047827
CAS No.: 1454301-74-6
M. Wt: 258.12
InChI Key: AYBYXVSLEOHSBO-SSDOTTSWSA-N
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Description

(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a common pharmacophore in biologically active molecules, which is substituted with a bromo atom and a methyl group to fine-tune its electronic and steric properties. The (R)-enantiomer of the pyrrolidin-3-ol moiety provides a stereochemically defined scaffold that is crucial for specific interactions with biological targets. Its primary research application is as a key synthetic intermediate in the development of potent and selective kinase inhibitors. For instance, this specific enantiomer is a critical precursor in the synthesis of analogs of Ibrutinib and other Bruton's Tyrosine Kinase (BTK) inhibitors [https://pubchem.ncbi.nlm.nih.gov/compound/118254499]. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate a diverse library of compounds for structure-activity relationship (SAR) studies. The stereochemistry of the pyrrolidine alcohol is essential for achieving high binding affinity and selectivity, making this (R)-enantiomer a valuable reagent for optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutic candidates targeting oncological and immunological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-6-8(10)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBYXVSLEOHSBO-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1Br)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209360
Record name (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454301-74-6
Record name (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454301-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(5-Bromo-4-methyl-2-pyrimidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-(5-Bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

  • Molecular Formula : C9H12BrN3O
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1454301-74-6
  • Purity : Minimum 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains has been assessed through various assays.

Antifungal Activity Results :

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056 - 0.222

These findings suggest that the compound may serve as a potential antifungal agent, particularly in treating infections caused by Candida species .

The biological activity of this compound is likely attributed to its structural features, particularly the presence of halogen substituents, which enhance its interaction with microbial targets. The pyrrolidine ring contributes to the compound's ability to penetrate bacterial membranes, leading to cell death .

Case Studies and Research Findings

  • Study on Pyrrolidine Derivatives : A comprehensive study evaluated various pyrrolidine derivatives for their antimicrobial properties. Among them, this compound was identified as one of the most potent compounds against both bacterial and fungal strains .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the halogen substituents significantly influenced antibacterial activity. The presence of bromine at the 5-position on the pyrimidine ring was found to enhance bioactivity compared to other halogens .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares structural homology with other pyrrolidin-3-ol–pyrimidine derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Pyrimidine Substituents Pyrrolidine Modifications Similarity Score* Key Properties/Applications
(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol 2-Cl, 4-H (R)-pyrrolidin-3-ol 0.88 Antiviral screening candidate
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol 5-Br, 2-H 3-OH (no stereocenter) 0.78 Intermediate in kinase inhibitor synthesis
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol 2-Cl, 4-H (S)-pyrrolidin-3-ol 0.88 Enantiomer-specific activity in receptor binding
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol 2-CF₃, 4-H Piperidin-4-ol (vs. pyrrolidine) 0.76 Enhanced metabolic stability due to CF₃

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index).

Key Observations :

  • Substituent Effects : The 5-bromo-4-methyl groups in the target compound confer steric bulk and moderate electronegativity compared to chloro (Cl) or trifluoromethyl (CF₃) analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .
  • Stereochemistry : The (R)-configuration is critical for activity. For example, (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (similarity 0.88) showed reduced potency in antiviral assays compared to its (R)-enantiomer, highlighting enantiomer-dependent bioactivity .
  • Ring System Variations : Replacement of pyrrolidine with piperidine (e.g., 1-(4-CF₃-pyrimidin-2-yl)piperidin-4-ol) alters conformational flexibility and hydrogen-bonding capacity, impacting target selectivity .

Physicochemical Properties

  • Solubility: The bromo and methyl groups reduce aqueous solubility compared to amino-substituted analogs (e.g., (3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol), which exhibit improved solubility via protonatable amines .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol?

  • Methodological Answer : Synthesis typically involves coupling a substituted pyrimidine derivative (e.g., 5-bromo-4-methylpyrimidin-2-amine) with a chiral pyrrolidin-3-ol precursor. Key steps include:
  • Enantioselective synthesis : Use chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to establish the (R)-configuration at the pyrrolidine hydroxyl group .
  • Purification : Recrystallization or chiral chromatography (e.g., using amylose-based columns) to isolate the enantiomerically pure product .
  • Reaction optimization : Control temperature (e.g., 0–50°C) and solvent systems (e.g., methanol/HCl mixtures) to minimize racemization .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity and substituent positions. The bromo and methyl groups on the pyrimidine ring produce distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C10_{10}H13_{13}BrN3_3O) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Use SHELX programs to solve the crystal structure, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Utilize immobilized polysaccharide-based chiral stationary phases (CSPs) for preparative separation. For example, a Chiralpak® IA column with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) .
  • Crystallization-Induced Dynamic Resolution : Optimize solvent systems (e.g., ethanol/water) to selectively crystallize the (R)-enantiomer .

Q. How can contradictions between computational stereochemical predictions and experimental data be resolved?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to validate the (R)-configuration .
  • X-ray Diffraction : Resolve ambiguities by determining absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation) .
  • NMR Anisotropy Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) to assign stereochemistry based on 1H^1H NMR chemical shift differences .

Q. What reaction conditions minimize diastereomer formation during pyrimidine-pyrrolidine coupling?

  • Methodological Answer :
  • Catalytic Systems : Employ palladium-catalyzed cross-coupling under inert atmospheres to suppress side reactions. For example, Pd(OAc)2_2 with SPhos ligand in THF at 65°C .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency while reducing epimerization .
  • Kinetic Control : Short reaction times and low temperatures (0–10°C) favor the desired (R)-product over thermodynamically stable diastereomers .

Q. How are polymorphic forms of this compound characterized for pharmaceutical relevance?

  • Methodological Answer :
  • X-ray Powder Diffraction (XRPD) : Identify polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data (e.g., peaks at 2θ = 12.5°, 15.8°) .
  • Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions (e.g., endothermic peaks at 180–190°C for Form I vs. 170–175°C for Form II) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol
Reactant of Route 2
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(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol

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